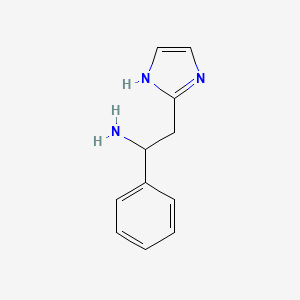

2-(1H-imidazol-2-yl)-1-phenylethan-1-amine

Description

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)-1-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-10(8-11-13-6-7-14-11)9-4-2-1-3-5-9/h1-7,10H,8,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILZJHCFDFUHKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=NC=CN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h Imidazol 2 Yl 1 Phenylethan 1 Amine

Retrosynthetic Analysis and Key Disconnections for the 2-(1H-imidazol-2-yl)-1-phenylethan-1-amine Scaffold

A retrosynthetic analysis of the target molecule identifies several logical bond disconnections that form the basis of potential synthetic routes. The most prominent disconnections are:

C2(imidazole)-C(ethanamine) Bond: This is the most common disconnection strategy. It simplifies the molecule into two key synthons: a 2-functionalized 1H-imidazole (e.g., a halide, boronic ester, or organometallic species) and a 1-phenylethan-1-amine derivative with a suitable functional group for coupling. This approach allows for the independent synthesis and optimization of each fragment before the final assembly.

Imidazole (B134444) Ring Bonds: The imidazole ring itself can be disconnected, suggesting its construction from acyclic precursors. This approach, known as a cyclization strategy, would involve building the imidazole ring onto a pre-functionalized 1-phenylethan-1-amine backbone. For instance, a precursor like 2-amino-1-phenylethanone could be reacted with appropriate reagents to form the heterocyclic ring in the final steps.

C(phenyl)-C(ethanamine) or C-N Bonds: While less common for this specific target, disconnections at the phenylethan-amine backbone are also conceivable. For example, the C-N bond could be formed late in the synthesis via reductive amination of a ketone precursor, 2-(1H-imidazol-2-yl)-1-phenylethan-1-one.

These retrosynthetic pathways guide the selection of specific synthetic methods for each stage of the molecule's construction.

Strategies for Constructing the 1H-Imidazole Moiety at the C2 Position of the Ethanamine Chain

The formation of the 2-substituted imidazole is a critical aspect of the synthesis. This can be achieved either by building the ring from scratch or by modifying a pre-existing imidazole.

Numerous methods exist for the de novo synthesis of the imidazole ring, allowing for the incorporation of substituents at various positions. rsc.org These methods often involve the condensation of multiple components.

[3+2] Cycloaddition: A facile route involves the [3+2] cyclization of vinyl azides with benzamidines under catalyst-free conditions, yielding 2,4-disubstituted imidazoles with good functional group tolerance. acs.org

Nickel-Catalyzed Cyclization: Amido-nitriles can undergo nickel-catalyzed cyclization to form 2,4-disubstituted NH-imidazoles. This method is noted for its mild reaction conditions, which accommodate a variety of functional groups. rsc.org

Metal-Free 2H-Azirine Protocols: The reaction of N-Boc-imidamides with α-azidoenones at elevated temperatures can produce 2,4,5-trisubstituted NH-imidazoles without the need for a metal catalyst. rsc.org

BF₃·Et₂O Promoted Reactions: Protected imidazoles with substitutions at the C-2 and C-4 positions can be synthesized from triazoles and nitriles using a BF₃·Et₂O promoter. rsc.org

Table 1: Selected Cyclization Approaches for 2-Substituted Imidazoles

| Method | Key Reactants | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Vinyl azides, Benzamidines | None (Catalyst-free) | Good to excellent yields; high functional group tolerance. | acs.org |

| Nickel-Catalyzed Cyclization | Amido-nitriles | Nickel catalyst | Mild conditions; tolerates aryl halides and heterocycles. | rsc.org |

| 2H-Azirine Protocol | N-Boc-imidamides, α-azidoenones | None (Thermal) | Forms 2,4,5-trisubstituted imidazoles. | rsc.org |

| BF₃·Et₂O Promoted Reaction | Triazoles, Nitriles | BF₃·Et₂O | Yields protected imidazoles substituted at C-2 and C-4. | rsc.org |

Alternatively, an unsubstituted or pre-substituted imidazole can be functionalized directly at the C2 position. The C2 proton of imidazole is the most acidic, facilitating deprotonation and subsequent reaction with electrophiles. Modern C-H activation techniques have further expanded the scope of direct functionalization.

Palladium-Catalyzed C(sp²)–H Functionalization: An efficient strategy for creating C-C bonds at the C2-position of imidazole involves a palladium-catalyzed isocyanide insertion reaction. This method allows for the construction of fused imidazole derivatives from readily available starting materials. acs.orgnih.gov

Nickel-Catalyzed C–H Arylation/Alkenylation: The use of a Ni(OTf)₂/dcype catalytic system in a tertiary alcohol solvent enables the direct arylation and alkenylation of the imidazole C2-position with phenol (B47542) and enol derivatives, respectively. This method avoids the need for pre-functionalization of the imidazole ring. rsc.org

Three-Component Reactions: A novel, catalyst-free, three-component reaction between 1-substituted imidazoles, aldehydes, and electron-deficient acetylenes can form C2-functionalized imidazoles under mild conditions. researchgate.net

Table 2: Selected Methods for Imidazole C2-Functionalization

| Method | Substrates | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Isocyanide Insertion | Imidazoles, Isocyanides | Pd(OAc)₂, DPPB, Cs₂CO₃ | Operationally simple; constructs sequential C-C/C-N bonds. | acs.orgnih.gov |

| Nickel-Catalyzed C-H Arylation | Imidazoles, Phenol derivatives | Ni(OTf)₂, dcype, K₃PO₄ | Direct C-H activation; uses air-stable nickel(II) salt. | rsc.org |

| Three-Component Reaction | 1-Substituted imidazoles, Aldehydes, Acetylenes | None | Catalyst-free; mild conditions; proceeds via zwitterion intermediates. | researchgate.net |

Synthesis of the 1-Phenylethan-1-amine Backbone

The 1-phenylethan-1-amine fragment contains a stereocenter, making its enantioselective synthesis a key challenge.

The most common route to chiral 1-phenylethan-1-amine is the asymmetric reductive amination of acetophenone (B1666503) or related ketones. mdpi.com

Chiral Auxiliaries: One established method involves the condensation of acetophenone with a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide) in the presence of a Lewis acid like titanium tetraethoxide. The resulting sulfinylimine can then be diastereoselectively reduced. For example, reduction with sodium borohydride (B1222165) yields the (R,R)-diastereomer, while reduction with L-Selectride produces the (R,S)-diastereomer. Subsequent acidic hydrolysis removes the auxiliary to afford the desired chiral amine. youtube.com

Chemoenzymatic Synthesis: A highly efficient one-pot, two-step process can convert styrene (B11656) directly to 1-phenylethylamine. The method combines a Pd/Cu-catalyzed Wacker oxidation of styrene to form acetophenone in situ, followed by an enzymatic reductive amination using an amine dehydrogenase (AmDH). This process achieves quantitative conversion and excellent enantiomeric excess (99% ee). mdpi.comresearchgate.net

Organocatalysis: Chiral amines and amino acids can catalyze the direct one-pot, three-component Mannich reaction of ketones, aldehydes, and amines. Simple aliphatic amino acids have been shown to mediate this reaction with high enantioselectivities. ru.nl

Table 3: Asymmetric Synthesis Strategies for 1-Phenylethan-1-amine

| Method | Starting Material | Key Reagent/Catalyst | Stereoselectivity (dr or ee) | Reference |

|---|---|---|---|---|

| Chiral Sulfinamide Auxiliary | Acetophenone | (R)-tert-butanesulfinamide, NaBH₄ or L-Selectride | dr up to 92:8 | youtube.com |

| Chemoenzymatic One-Pot | Styrene | Wacker oxidation catalysts, Amine Dehydrogenase (AmDH) | 99% ee | mdpi.comresearchgate.net |

| Organocatalytic Mannich Reaction | Ketone, Aldehyde, Amine | Chiral amino acids (e.g., proline) | up to 98% ee | ru.nl |

Coupling Reactions for Assembling the Full this compound Structure

The final step involves joining the imidazole and phenylethanamine fragments. The choice of reaction is dictated by the functionality installed on each piece during its synthesis. Metal-catalyzed cross-coupling reactions are particularly powerful for this purpose.

Stille Coupling: This reaction couples an organostannane with an organic halide. A potential route involves coupling a 2-(tributylstannyl)-1H-imidazole derivative with a suitably halogenated 1-phenylethan-1-amine. Stille couplings are known for their tolerance of a wide range of functional groups. researchgate.net

Negishi Coupling: Involving an organozinc reagent and an organic halide, this method is also effective. The synthesis could proceed via the coupling of a 2-(halozinc)-1H-imidazole with a halogenated 1-phenylethan-1-amine. While effective on a lab scale, these reactions can sometimes be challenging to scale up. researchgate.net

Suzuki-Miyaura Coupling: This widely used reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst. A viable strategy would be the coupling of 2-(boronic acid)-1H-imidazole with a halogenated 1-phenylethan-1-amine. The reaction conditions are generally mild, and the boronic acid reagents are often stable and have low toxicity. nih.gov

The successful assembly of the final molecule relies on the judicious choice of protecting groups for the amine and imidazole N-H to prevent side reactions during the coupling step.

Derivatization and Post-Synthetic Modification Strategies of this compound and its Analogs

Derivatization of the lead compound this compound and its analogs is a key strategy in medicinal chemistry to explore the structure-activity relationship and optimize pharmacological profiles. These modifications can be broadly categorized into three main areas: alterations to the phenylethan-1-amine portion of the molecule, functionalization of the imidazole ring, and controlling the stereochemical outcome of the synthesis. Such strategies enable the generation of a diverse library of compounds from a common intermediate.

Modification of the Phenylethan-1-amine Moiety

The phenylethan-1-amine moiety offers several sites for chemical modification, primarily the primary amine group and the phenyl ring. The primary amine is a versatile functional group that can readily undergo a variety of chemical transformations.

N-Alkylation and N-Acylation: The primary amine is nucleophilic and can be modified through N-alkylation or N-acylation to introduce a wide range of substituents.

N-Alkylation: This can be achieved by reacting the amine with alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination is a powerful method for creating secondary and tertiary amines. For example, reacting this compound with an aldehyde in the presence of a reducing agent like sodium borohydride would yield the corresponding N-alkylated derivative.

N-Acylation: Acylation of the amine group with acyl chlorides or anhydrides introduces an amide functionality. This transformation can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Aromatic Substitution on the Phenyl Ring: The phenyl group can be functionalized through electrophilic aromatic substitution reactions, although the reaction conditions must be chosen carefully to be compatible with the rest of the molecule. Substituents such as halogens, nitro groups, or alkyl groups can be introduced onto the phenyl ring to modulate properties like lipophilicity and metabolic stability.

The table below summarizes common modifications to the phenylethan-1-amine moiety.

| Modification Type | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, base; or Aldehyde/Ketone, NaBH₄ | Secondary or Tertiary Amine |

| N-Acylation | Acyl chloride or Anhydride, base | Amide |

| Aromatic Nitration | HNO₃, H₂SO₄ | Nitro-substituted Phenyl Ring |

| Aromatic Halogenation | Br₂, FeBr₃; or Cl₂, FeCl₃ | Halo-substituted Phenyl Ring |

Functionalization and Substitution on the Imidazole Ring

The imidazole ring is an aromatic heterocycle with distinct reactive sites that can be targeted for functionalization. The reactivity of the imidazole ring is influenced by the electronic nature of its atoms.

N-Substitution on the Imidazole Ring: The nitrogen atoms of the imidazole ring can be alkylated or acylated. beilstein-journals.org In a 1H-imidazole, the proton on one of the nitrogen atoms can be replaced. This is often achieved by deprotonation with a base followed by reaction with an electrophile, such as an alkyl halide. youtube.com This allows for the introduction of various substituents at the N-1 position.

C-Substitution on the Imidazole Ring: The carbon atoms of the imidazole ring, particularly the C4 and C5 positions, can be functionalized. nih.gov

Lithiation: Direct deprotonation of the imidazole ring at the C2 position can be achieved using a strong base like butyl lithium, especially if the nitrogen is protected. youtube.com The resulting lithiated intermediate can then react with various electrophiles to introduce substituents. For imidazoles already substituted at C2, lithiation can occur at the C4 or C5 positions. nih.gov

Halogenation: Electrophilic halogenation can introduce bromine or iodine atoms onto the imidazole ring, which can then serve as handles for further cross-coupling reactions.

Metal-Catalyzed Cross-Coupling: If a halogenated imidazole derivative is prepared, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be used to form new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity.

The following table outlines strategies for functionalizing the imidazole ring.

| Position | Reaction Type | Reagents and Conditions | Product Type |

| N-1 | N-Alkylation | NaH, then Alkyl Halide | N-1 Substituted Imidazole |

| C-4/C-5 | Lithiation/Electrophilic Quench | n-BuLi, then Electrophile (e.g., I₂, Me₃SiCl) | C-4/C-5 Functionalized Imidazole |

| C-4/C-5 | Halogenation | N-Bromosuccinimide (NBS) | Brominated Imidazole |

| C-4/C-5 | Suzuki Coupling (from halo-derivative) | Arylboronic acid, Pd catalyst, base | Aryl-substituted Imidazole |

Stereochemical Control in Derivative Synthesis

The carbon atom attached to the phenyl group and the amino group in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers (R and S forms). Controlling the stereochemistry during the synthesis of its derivatives is often critical, as different enantiomers can have distinct biological activities. nih.gov

Chiral Resolution: One common method to obtain enantiomerically pure derivatives is through chiral resolution. researchgate.net This involves separating a racemic mixture of the final compound or a key synthetic intermediate.

Diastereomeric Salt Formation: A widely used technique involves reacting the racemic amine with a chiral acid (a resolving agent), such as tartaric acid or mandelic acid. nih.govgoogle.com This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. nih.gov Once separated, the pure enantiomer of the amine can be recovered by neutralizing the salt.

Asymmetric Synthesis: Another approach is to use asymmetric synthesis to selectively produce the desired enantiomer.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction to occur stereoselectively. After the desired stereocenter is set, the auxiliary is removed.

Chiral Catalysts: The synthesis can be performed using a chiral catalyst. For instance, an asymmetric reduction of a precursor ketone (e.g., 2-(1H-imidazol-2-yl)-1-phenylethan-1-one) using a chiral reducing agent or a catalyst can produce the amine with high enantiomeric excess. researchgate.net This approach is highly efficient as it avoids the need for separating enantiomers later in the synthesis.

The table below highlights methods for achieving stereochemical control.

| Strategy | Method | Description |

| Chiral Resolution | Diastereomeric Salt Formation | Reaction of the racemic amine with a chiral acid to form separable diastereomeric salts. nih.gov |

| Chiral Resolution | Enzymatic Kinetic Resolution | An enzyme selectively acylates one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com |

| Asymmetric Synthesis | Use of Chiral Catalysts | A chiral catalyst (e.g., a transition metal complex with a chiral ligand) is used to favor the formation of one enantiomer over the other in a key synthetic step. mdpi.com |

| Asymmetric Synthesis | Use of Chiral Auxiliaries | A chiral molecule is temporarily incorporated to guide the stereochemical outcome of a reaction, then later removed. mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 2 1h Imidazol 2 Yl 1 Phenylethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR and ¹³C NMR Spectroscopic Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide foundational information about the chemical environment of each atom in 2-(1H-imidazol-2-yl)-1-phenylethan-1-amine.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl, ethyl, and imidazole (B134444) groups. The phenyl protons would typically appear as a complex multiplet in the aromatic region (approximately 7.2-7.4 ppm). The methine proton (CH-NH₂) adjacent to the phenyl group would likely resonate as a triplet or doublet of doublets around 4.0-4.3 ppm. The methylene (B1212753) protons (CH₂) next to the imidazole ring are diastereotopic and would be expected to appear as two separate multiplets or a complex multiplet in the range of 2.9-3.2 ppm. The two protons on the imidazole ring are anticipated to be visible as singlets or narrow doublets around 7.0-7.5 ppm, with the N-H proton of the imidazole appearing as a broad singlet at a higher chemical shift (potentially >10 ppm), which can be confirmed by D₂O exchange. The amine (NH₂) protons would also produce a broad, exchangeable signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H data. The phenyl ring would show multiple signals in the aromatic region (125-145 ppm), including a quaternary carbon signal. The methine carbon (CH-NH₂) is expected around 55-60 ppm, while the methylene carbon (CH₂) would likely appear further upfield, around 35-40 ppm. The imidazole ring would display three distinct carbon signals, with the C2 carbon (between the two nitrogen atoms) being the most deshielded (around 145-150 ppm) and the other two carbons appearing between 115-135 ppm.

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl H | 7.20 - 7.40 | Multiplet |

| Imidazole H4/H5 | 7.00 - 7.50 | Singlet/Doublet |

| Methine CH | 4.00 - 4.30 | Triplet / dd |

| Methylene CH₂ | 2.90 - 3.20 | Multiplet |

| Amine NH₂ | Variable | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C (quaternary) | 140 - 145 |

| Phenyl CH | 125 - 130 |

| Imidazole C2 | 145 - 150 |

| Imidazole C4/C5 | 115 - 135 |

| Methine CH | 55 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methine (CH) proton and the adjacent methylene (CH₂) protons, confirming the ethyl bridge. Correlations among the phenyl protons would also be visible.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton to its attached carbon atom. This would definitively assign the carbon signals for the methine (CH), methylene (CH₂), phenyl (C-H), and imidazole (C-H) groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons over two to three bonds, which is vital for connecting the molecular fragments. Expected key correlations include:

The methylene (CH₂) protons showing a correlation to the C2 and C4/C5 carbons of the imidazole ring.

The methine (CH) proton showing correlations to the carbons of the phenyl ring.

Both methine and methylene protons showing correlations to each other's carbons.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₁H₁₃N₃), the monoisotopic mass is approximately 187.11 Da.

In electrospray ionization (ESI) mass spectrometry, the molecule would be expected to be readily protonated, showing a strong molecular ion peak [M+H]⁺ at an m/z of approximately 188.12. orientjchem.org Other adducts, such as with sodium [M+Na]⁺ (m/z ≈ 210.10) or potassium [M+K]⁺ (m/z ≈ 226.07), might also be observed. orientjchem.org

The primary fragmentation pathway for phenylethylamines typically involves α-cleavage (cleavage of the bond adjacent to the nitrogen atom). chemicalbook.com A characteristic fragmentation for this molecule would be the loss of the phenyl group or the imidazole-methyl group. A major fragment would likely arise from the cleavage of the C-C bond between the methine and methylene carbons. The most common fragmentation for primary amines is the loss of ammonia (B1221849) (NH₃), particularly in-source. repec.org

Predicted ESI-MS Adducts and Fragments

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 188.12 | Protonated Molecular Ion |

| [M+Na]⁺ | 210.10 | Sodium Adduct |

| [M-NH₃+H]⁺ | 171.11 | Fragment from loss of ammonia |

| [C₈H₉N]⁺ | 119.07 | Fragment from cleavage of CH-CH₂ bond |

Vibrational Spectroscopy Applications for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman, provides information on the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands.

N-H Stretching: The primary amine (NH₂) group would show two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. The imidazole N-H stretch would appear as a broader band, typically between 3100-3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretching from the phenyl and imidazole rings would be observed just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl bridge would be seen just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C and C=N Stretching: Aromatic C=C stretching vibrations from the phenyl ring would appear in the 1450-1600 cm⁻¹ range. The C=N and C=C stretching from the imidazole ring would also fall within this region, often as sharp bands.

N-H Bending: The scissoring vibration of the primary amine (NH₂) is expected around 1590-1650 cm⁻¹.

C-H Bending: Out-of-plane C-H bending for the substituted phenyl ring would produce strong bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.

Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Amine N-H | 3300 - 3500 | Symmetric & Asymmetric Stretch |

| Imidazole N-H | 3100 - 3300 | Broad Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 2960 | Stretch |

| Amine N-H | 1590 - 1650 | Bend (Scissoring) |

| Aromatic C=C | 1450 - 1600 | Ring Stretch |

| Imidazole Ring | 1400 - 1550 | C=C, C=N Stretch |

Raman Spectroscopy

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information to the FT-IR spectrum.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the phenyl ring, typically a very strong and sharp band around 1000 cm⁻¹, would be a prominent feature. Other aromatic C=C stretching bands would also be visible near 1600 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would be observed in the 2800-3100 cm⁻¹ region, similar to FT-IR but often with different relative intensities.

Imidazole Ring Modes: The imidazole ring would also exhibit characteristic breathing and stretching modes, which would be strong in the Raman spectrum due to the polarizability of the π-system.

The combination of these spectroscopic techniques provides a powerful toolkit for the unambiguous structural confirmation of this compound. While experimental data is pending, this theoretical framework outlines the key spectral features that would verify its molecular architecture.

X-ray Crystallography for Precise Three-Dimensional Structure and Absolute Configuration Determination

Single Crystal X-ray Diffraction Studies

Information not available.

Analysis of Intramolecular and Intermolecular Interactions in the Crystalline State

Information not available.

Computational Chemistry and Molecular Modeling of 2 1h Imidazol 2 Yl 1 Phenylethan 1 Amine

Quantum Mechanical Studies for Electronic Structure and Reactivity

Quantum mechanical calculations offer a microscopic view of the electronic nature of a molecule, which is fundamental to understanding its reactivity and interactions.

The electronic properties, such as the distribution of electron density and the energies of molecular orbitals, are also key outputs of DFT calculations. These properties are crucial for understanding the molecule's behavior in chemical reactions and its potential interactions with biological targets.

Interactive Data Table: Representative DFT-Calculated Structural Parameters for Imidazole-Containing Compounds

| Parameter | Representative Value (Imidazole Derivative) | Method/Basis Set |

| C-N Bond Length (in imidazole (B134444) ring) | ~1.38 Å | B3LYP/6-31G(d,p) |

| C=N Bond Length (in imidazole ring) | ~1.32 Å | B3LYP/6-31G(d,p) |

| C-C-N Bond Angle | ~125° | B3LYP/6-31G(d,p) |

Note: The data presented in this table are illustrative and based on DFT calculations for compounds structurally related to 2-(1H-imidazol-2-yl)-1-phenylethan-1-amine. Specific values for the target compound require dedicated computational studies.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. irjweb.commdpi.com

Interactive Data Table: Frontier Orbital Energies and Reactivity Descriptors for a Representative Imidazole Derivative

| Parameter | Value (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

Note: The data in this table is for N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine and serves as an example. The values for this compound are expected to differ based on its unique structure.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to identify regions that are prone to electrophilic and nucleophilic attack. The MEP surface displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and are likely sites for interactions with electrophiles, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. mdpi.com

For imidazole-containing compounds, the nitrogen atoms of the imidazole ring are generally expected to be regions of negative electrostatic potential, making them potential hydrogen bond acceptors. mdpi.com The amine group in this compound would also contribute to the electrostatic potential landscape, with the nitrogen atom being a likely site of negative potential and the attached hydrogen atoms being regions of positive potential. The phenyl ring typically exhibits a region of negative potential above and below the plane of the ring due to the π-electrons. An MEP map of this compound would provide a detailed picture of its reactive sites and guide the understanding of its intermolecular interactions.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a biological macromolecule, such as a protein.

Molecular docking simulations can identify the most probable binding sites of a ligand on a protein and predict its binding conformation. While no specific docking studies for this compound were found in the reviewed literature, studies on closely related compounds offer insights into its potential biological targets and binding interactions. For example, a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives were investigated as inhibitors of Trypanosoma cruzi sterol 14α-demethylase (CYP51), a key enzyme in this parasite. nih.govuantwerpen.be

A critical aspect of molecular docking is the use of scoring functions to estimate the binding affinity between a ligand and its target. Scoring functions are mathematical models that approximate the free energy of binding. A lower (more negative) docking score generally indicates a more favorable binding interaction. These scores are calculated based on various factors, including electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation effects.

The accuracy of binding affinity prediction can vary depending on the scoring function used and the complexity of the system being studied. For the aforementioned 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives targeting T. cruzi CYP51, the docking results were used to rationalize the observed biological activity data. nih.gov A similar approach for this compound would involve docking it into the active site of a putative target protein and using a reliable scoring function to predict its binding affinity, which could then be correlated with experimental biological data.

Interactive Data Table: Illustrative Docking Scores and Predicted Affinities for Related Compounds

| Compound | Target | Docking Score (kcal/mol) | Predicted Affinity (pKi) |

| Imidazole Derivative A | CYP51 | -8.5 | 6.2 |

| Imidazole Derivative B | MAO-A | -9.2 | 6.8 |

| Imidazole Derivative C | AChE | -7.9 | 5.8 |

Note: This table presents hypothetical data for illustrative purposes to demonstrate the output of molecular docking studies. Actual values for this compound would depend on the specific biological target and the docking software and scoring function employed.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability Assessment

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and the stability of its complex with a biological target, such as a receptor or enzyme.

In a typical MD simulation study, the compound would be placed in a simulated physiological environment (e.g., a water box with ions) in complex with its target protein. The simulation tracks the trajectory of the system, allowing for the analysis of various parameters. Key metrics evaluated include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from an initial reference structure over the course of the simulation. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or parts of the ligand to identify regions of high flexibility or rigidity. This can highlight which parts of the compound are most mobile within the binding pocket.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored. Persistent hydrogen bonds are crucial for strong and stable binding.

While specific MD simulation data for this compound is not available in published literature, studies on other imidazole derivatives have demonstrated the utility of this approach. For instance, simulations on novel imidazole derivatives as potential enzyme inhibitors have been used to confirm the stability of ligand-protein complexes, showing stable RMSD profiles over simulation periods of 100 nanoseconds. mdpi.comnajah.edu These studies often reveal that the imidazole core and its substituents form key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site. mdpi.comnih.gov

Below is an illustrative table representing hypothetical results from an MD simulation of this compound bound to a target protein.

| Parameter | Average Value | Interpretation |

|---|---|---|

| Protein RMSD | 1.8 Å | Indicates the protein backbone is stable and does not undergo significant conformational changes. |

| Ligand RMSF | 0.9 Å | Suggests the ligand is stably bound within the active site with minimal fluctuation. |

| Radius of Gyration (Rg) | 22.5 Å | Shows the protein maintains its compact structure throughout the simulation. |

| Intermolecular Hydrogen Bonds | 3 | Highlights a stable network of hydrogen bonds contributing to binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of new, unsynthesized molecules and guiding the rational design of more potent analogs.

QSAR models can be categorized into different dimensions based on the types of molecular descriptors they use. 2D-QSAR models utilize descriptors derived from the 2D structure, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. In contrast, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use descriptors derived from the 3D conformation of the molecules.

For a series of analogs of this compound, a 3D-QSAR study would involve the following steps:

Alignment: All molecules in the series are aligned based on a common scaffold.

Field Calculation: The aligned molecules are placed in a 3D grid, and for each grid point, steric and electrostatic interaction energies (in CoMFA) are calculated using a probe atom. CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties.

Model Generation: A statistical method, typically Partial Least Squares (PLS), is used to build a mathematical relationship between the calculated field values (independent variables) and the biological activity (dependent variable).

The results of CoMFA and CoMSIA are often visualized as 3D contour maps, which show regions where modifications to the molecular structure would likely increase or decrease activity. For example, a green contour in a steric map indicates that bulkier substituents are favored in that region, while a blue contour in an electrostatic map suggests that an electropositive group would enhance activity.

Studies on other imidazole and benzimidazole (B57391) derivatives have successfully employed CoMFA and CoMSIA to build predictive models with high statistical robustness. nih.govnih.gov These models have provided valuable information on the steric, electrostatic, and hydrophobic requirements for high biological activity. nih.gov

The following table provides an example of the statistical results one might obtain from a hypothetical CoMFA/CoMSIA study on a series of this compound analogs.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Field Contributions (Steric/Electrostatic/Hydrophobic) |

|---|---|---|---|---|

| CoMFA | 0.65 | 0.92 | 0.85 | 0.55 / 0.45 / N/A |

| CoMSIA | 0.68 | 0.94 | 0.88 | 0.25 / 0.30 / 0.45 |

Pharmacophore modeling is another powerful computational technique used in drug discovery. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to interact with a specific biological target and elicit a response.

A pharmacophore model for this compound could be developed based on its structure and known interactions with a target. The key features would likely include:

An aromatic ring (from the phenyl group).

A positive ionizable feature (from the amine group).

Hydrogen bond donor and acceptor features (from the amine and imidazole nitrogen atoms).

A hydrophobic center.

Once a validated pharmacophore model is established, it can be used as a 3D query for virtual screening of large chemical databases. nih.govfrontiersin.org This process rapidly filters millions of compounds to identify those that match the pharmacophore's features, significantly narrowing down the number of candidates for experimental testing. nih.govmdpi.com This approach has been successfully used to identify novel scaffolds for various therapeutic targets.

An illustrative pharmacophore model and the potential outcome of a virtual screening campaign are presented in the table below.

| Pharmacophore Feature | Coordinates (x, y, z) | Virtual Screening Parameter | Result |

|---|---|---|---|

| Aromatic Ring (AR) | (3.5, 1.2, 0.5) | Database Screened | ZINC Natural Compounds |

| Positive Ionizable (PI) | (0.8, -0.5, 1.1) | Number of Compounds Screened | ~2,000,000 |

| Hydrogen Bond Donor (HBD) | (0.6, -0.9, 1.8) | Number of Initial Hits | 2,550 |

| Hydrogen Bond Acceptor (HBA) | (-2.1, 0.3, -0.7) | Hits after Drug-likeness Filtering | 150 |

Biological Activity Profiling and Structure Activity Relationships Sar of 2 1h Imidazol 2 Yl 1 Phenylethan 1 Amine

Receptor Binding and Functional Assays

Serotonin Receptor (e.g., 5-HT2AR) Affinity and Efficacy

The serotonin 2A (5-HT2A) receptor is a key target for a wide range of therapeutics, including antidepressants, antipsychotics, and psychedelics. Research into compounds structurally related to 2-(1H-imidazol-2-yl)-1-phenylethan-1-amine has highlighted the potential for this scaffold to interact with serotonin receptors. Studies on phenalkylamine analogues, a class to which this compound belongs, have shown that substitutions on the aromatic ring significantly influence serotonin (5-HT) receptor affinity mdpi.com. For instance, methoxylation, methylation, and bromination of the phenyl ring can enhance receptor binding mdpi.com.

Specifically, investigations into novel amino-phenylmethylene-imidazolone (APMI) core structures, which share similarities with the imidazolyl-phenylethan-amine scaffold, have identified compounds with significant binding affinity for the 5-HT2A receptor. Certain derivatives within this class have been shown to act as antagonists, exhibiting no agonistic activity themselves but effectively blocking the receptor sigmaaldrich.com. The affinity of these compounds is influenced by the substitution pattern on the phenyl ring; for example, a fluorine atom in the para-phenyl position can lead to high affinity for the 5-HT2A receptor nih.gov. The discovery of potent and highly selective 5-HT2A antagonists, such as certain 1-(1-phenethylpiperidin-4-yl)-1-phenylethanols, further underscores the importance of the phenylethanol backbone in designing ligands for this receptor nih.gov. These findings collectively suggest that the this compound framework is a promising starting point for developing ligands with specific profiles at the 5-HT2A receptor.

Sigma Receptor Ligand Research

Sigma receptors, classified as σ1 and σ2 subtypes, are implicated in a variety of central nervous system disorders, pain, and cancer, making them attractive therapeutic targets researchgate.net. While direct research on the sigma receptor activity of this compound is not extensively detailed in the reviewed literature, studies on closely related structures provide compelling evidence for potential interactions.

Antimicrobial and Antifungal Activity Investigations (in vitro)

The imidazole (B134444) moiety is a cornerstone of many antifungal agents, and derivatives of the 2-(1H-imidazol-yl)-1-phenylethan-amine scaffold have been extensively evaluated for their antimicrobial and antifungal properties. It is important to note that much of the detailed research has focused on the 2-(1H-imidazol-1 -yl)-1-phenylethanol isomer, which provides valuable insight into the potential of the related imidazol-2-yl structure.

A series of aromatic ester and carbamate derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol demonstrated significant antifungal activity against various Candida species, including Candida albicans. Biphenyl (B1667301) ester derivatives, in particular, were found to be more active than the reference drug fluconazole researchgate.net. These compounds are believed to exert their effect by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component in fungal cell membrane synthesis chemijournal.com. The broad applicability of the imidazole core is further supported by studies on diverse derivatives, which have shown activity against bacteria and other fungi mdpi.comnih.govresearchgate.netiosrjournals.org. For instance, novel aminobenzimidazole-coumaranone conjugates have demonstrated notable activity against bacterial strains like Bacillus subtilis and Staphylococcus aureus, as well as the fungal strains Candida albicans and Aspergillus niger jopir.in.

Table 1: In Vitro Antifungal Activity of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives

| Compound | Test Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Biphenyl Ester Derivative 6c | C. albicans | 1.7 ± 1.4 | researchgate.net |

| Biphenyl Ester Derivative 6c | Non-albicans Candida | 1.9 ± 2.0 | researchgate.net |

| Compound (-)15 | Candida parapsilosis | 0.08 | chemijournal.com |

| Compound (-)15 | Candida albicans | 0.125 | chemijournal.com |

| Compound (-)15 | Candida krusei | 0.125 | chemijournal.com |

Antiproliferative Activity against Cancer Cell Lines (in vitro)

The imidazole scaffold is a prevalent feature in compounds investigated for anticancer properties. Various derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of cancer cells.

Studies on 2, 4, 5-triphenyl-1H-imidazole derivatives showed significant in vitro antiproliferative activity against human non-small cell lung carcinoma (A549) cell lines. The most promising of these compounds demonstrated a 90.33% growth inhibition of melanoma cells. Similarly, a series of imidazole-pyridine hybrids were tested against various human cancer cell lines, with several compounds showing potent activity (IC50 < 30 µM) against lung (H1299) and colon (HCT116) adenocarcinoma cells. The introduction of specific substituents, such as fluoro groups, onto benzimidazole-based structures has also been shown to yield potent antiproliferative agents against a range of cancer cell lines including A549 (lung), HeLa (cervical), and HepG2 (liver). These findings indicate that the imidazole core is a valuable pharmacophore for the design of novel anticancer agents.

Table 2: Antiproliferative Activity of Selected Imidazole Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2,4,5-Triphenyl-1H-imidazole (6f) | A549 (Lung) | 15 | |

| Imidazole-pyridine hybrid (5a) | HCT116 (Colon) | 20.40 ± 1.52 | |

| Imidazole-pyridine hybrid (5a) | H1299 (Lung) | 24.17 ± 1.08 | |

| p-hydroxy substituted imidazo[4,5-b]pyridine (13) | Various | 1.45–4.25 | |

| Fluoro-substituted benzimidazole (B57391) (ORT16) | A549 (Lung) | 0.177 | |

| Fluoro-substituted benzimidazole (ORT17) | HeLa (Cervical) | 0.354 |

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on their molecular structure. Analysis of structure-activity relationships (SAR) provides critical insights into how chemical modifications influence potency and selectivity across different biological targets.

Impact of Substituent Modifications on Biological Potency and Selectivity

Modifications to the phenyl ring and other parts of the molecular scaffold have profound effects on biological activity.

Antiproliferative Activity : For 2, 4, 5-triphenyl-1H-imidazole derivatives, the presence of phenolic -OH, iodo (-I), and methoxy (-OCH3) groups was associated with the most potent growth inhibition of A549 lung cancer cells. In contrast, a 4-chlorophenyl substitution resulted in very low activity, and unsubstituted or simple methoxy-substituted phenyl rings showed no inhibitory activity. In another series of benzimidazole derivatives, fluoro-substitution on the phenyl ring led to potent antiproliferative effects, with the position of the fluorine atom (ortho, meta, or para) influencing selectivity and potency against different cancer cell lines.

Serotonin Receptor Affinity : In the broader class of phenalkylamines, mono-, di-, and trimethoxylation of the phenyl ring generally enhances affinity for serotonin receptors mdpi.com. For disubstituted compounds, methoxy groups at the 2 and 5 positions of the phenyl ring are considered optimal for high affinity mdpi.com.

Antimicrobial Activity : The nature of the ester or carbamate group in 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives is crucial for antifungal potency. Aromatic biphenyl esters have been shown to be particularly effective researchgate.net.

Stereochemical Influences on Activity and Biological Efficacy

The this compound structure contains a chiral center, and the stereochemistry (the three-dimensional arrangement of its atoms) plays a critical role in its biological efficacy.

In the context of antifungal activity, this influence is particularly pronounced. Studies on the enantiomers of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives revealed a dramatic difference in potency. The levorotatory (-) isomers were found to be up to 500 times more active as antifungal agents than their corresponding dextrorotatory (+) isomers researchgate.net. Specifically, against Candida krusei, the (-) enantiomers of certain biphenyl ester derivatives were thirty and ninety times more active than the standard antifungal drug fluconazole researchgate.net. This high degree of stereoselectivity strongly suggests a specific and defined binding interaction with the target enzyme, where only one enantiomer fits optimally into the active site. Similarly, in the context of antiprotozoal activity, the specific stereoisomers of related compounds were isolated to better understand their biological profiles jopir.in. This highlights the critical importance of considering stereochemistry in the design and development of therapeutic agents based on this scaffold.

Elucidation of Key Structural Features and Pharmacophoric Requirements for Biological Action

The 2-phenethylamine framework is a well-established scaffold in medicinal chemistry, present in numerous endogenous neurotransmitters like dopamine (B1211576) and norepinephrine, as well as in a vast array of synthetic psychoactive compounds. nih.govmdpi.com Its biological significance stems from the precise arrangement of an aromatic ring and a basic amine group, separated by a two-carbon linker.

The Phenyl Ring: This group typically serves as a critical hydrophobic anchor, engaging with non-polar pockets within a receptor or enzyme active site through van der Waals forces or π-π stacking interactions. SAR studies on related arylalkylamine derivatives demonstrate that modifications to this ring can drastically alter biological activity. nih.gov For instance, the presence, position, and nature of substituents can modulate potency, selectivity, and metabolic stability. In many classes of phenylethylamine-based compounds, unsubstituted or para-substituted phenyl rings are often optimal for activity. nih.govresearchgate.net

The Ethylamine Side Chain: The primary amine group is a key pharmacophoric feature. At physiological pH, this amine is predominantly protonated, forming a cationic center that can engage in strong ionic interactions or hydrogen bonding with acidic residues (e.g., aspartate, glutamate) in a biological target. researchgate.net The length and flexibility of the ethyl linker are crucial for positioning the amine and the aromatic ring in the correct orientation for optimal binding. The carbon atom bearing the phenyl and amino groups is a chiral center, suggesting that the biological activity is likely stereospecific, a common feature in pharmacologically active molecules.

The imidazole ring is a privileged structure in medicinal chemistry, known for its versatile chemical properties and presence in many biologically active compounds. chemijournal.comnih.gov As a five-membered aromatic heterocycle, it contains two nitrogen atoms that impart unique characteristics. One nitrogen atom is basic (pyridine-like) and acts as a hydrogen bond acceptor, while the other nitrogen, bearing a hydrogen atom, is weakly acidic (pyrrole-like) and can function as a hydrogen bond donor. mdpi.com This dual capacity allows the imidazole moiety to form multiple, specific interactions with a target protein. mdpi.com

Based on the analysis of its structural components, a pharmacophore model for this compound can be proposed. This model outlines the essential features required for its biological action:

Aromatic/Hydrophobic Center: Provided by the phenyl ring, essential for hydrophobic interactions.

Cationic/Basic Center: The protonatable primary amine, crucial for forming ionic bonds and hydrogen bonds.

Hydrogen Bond Donor/Acceptor Site: The imidazole ring, capable of engaging in specific hydrogen bonding patterns with the receptor.

The relative spatial orientation of these three points is critical and is determined by the flexible ethyl linker. The interaction model of related phenethylamines with imidazolium suggests a potential geometry where the imidazole ring is positioned over the aromatic ring, indicating a specific conformational preference for binding. nih.gov

The following interactive data tables, derived from research on analogous structures, illustrate the importance of these key features.

Table 1: Structure-Activity Relationship of Related Phenylethylamine Derivatives on Dopamine Transporter (DAT) Inhibition

This table presents data for various phenylethylamine (β-PEA) derivatives to illustrate general SAR principles for this scaffold. The activity data is based on studies of dopamine reuptake inhibition. nih.govresearchgate.net

| Compound Structure | Key Modification | Aromatic Group (Ar) | Amine Group (R) | DAT Inhibitory Activity (IC₅₀ in nM) |

| β-Phenylethylamine | Parent Scaffold | Phenyl | -NH₂ | 1,230 |

| N-methyl-PEA | N-Alkylation | Phenyl | -NHCH₃ | 1,090 |

| N,N-dimethyl-PEA | N-Alkylation | Phenyl | -N(CH₃)₂ | 3,838 |

| Amphetamine | α-Methylation | Phenyl | -NH₂ (with α-CH₃) | 360.5 |

| 4-Chloro-PEA | Phenyl Substitution | 4-Chlorophenyl | -NH₂ | 878.5 |

| 4-Methoxy-PEA | Phenyl Substitution | 4-Methoxyphenyl | -NH₂ | > 10,000 (Weak/Inactive) |

Table 2: Summary of Key Pharmacophoric Features and Their Postulated Roles

| Pharmacophoric Feature | Structural Moiety | Postulated Role in Biological Action | Potential Interactions |

| Aromatic Center | Phenyl Ring | Hydrophobic anchoring into a non-polar binding pocket. | π-π stacking, van der Waals forces. |

| Cationic Center | Primary Amine (-NH₂) | Forms key ionic and hydrogen bonds with the target. | Ionic bonds, hydrogen bonding. |

| H-Bond Donor/Acceptor | Imidazole Ring | Provides specificity through directional hydrogen bonds; potential metal coordination. | Hydrogen bonding, metal chelation. |

Future Research Directions and Unexplored Avenues for 2 1h Imidazol 2 Yl 1 Phenylethan 1 Amine

Development of Novel and Sustainable Synthetic Strategies

The synthesis of imidazole (B134444) derivatives has been a major focus of organic and medicinal chemistry. researchgate.net However, traditional methods often involve harsh reaction conditions, hazardous solvents, and generate significant waste. worldpharmatoday.comjddhs.com The future of synthesizing 2-(1H-imidazol-2-yl)-1-phenylethan-1-amine and its analogs lies in the adoption of green and sustainable chemistry principles. worldpharmatoday.comtandfonline.comnih.gov

Key areas for development include:

One-Pot and Multicomponent Reactions (MCRs): Designing synthesis pathways where multiple reaction steps are combined into a single operation can significantly improve efficiency, reduce waste, and simplify purification processes. nih.govacs.orgasianpubs.org The development of a one-pot synthesis for this specific compound would be a significant advancement. nih.gov

Solvent-Free and Green Solvent Approaches: Research into solvent-free reaction conditions or the use of environmentally benign solvents like water or bio-based solvents is crucial. jddhs.comasianpubs.orgbohrium.com Techniques such as microwave-assisted and ultrasound-irradiated synthesis can facilitate these greener approaches by providing the necessary energy for reactions to proceed without traditional solvents. researchgate.netbohrium.com

Novel Catalysis: The exploration of heterogeneous catalysts, such as magnetic nanoparticles or reusable solid-supported catalysts, can offer advantages like easy separation from the reaction mixture, potential for recycling, and reduced environmental impact compared to homogeneous catalysts. bohrium.comresearchgate.net Biocatalysis, using enzymes to perform specific chemical transformations, represents another frontier for creating chiral-specific derivatives with high precision and sustainability. worldpharmatoday.com

| Green Synthesis Strategy | Key Advantages | Relevant Techniques |

| One-Pot Synthesis | Reduced waste, higher efficiency, simplified purification. acs.orgasianpubs.org | Tandem or cascade reactions in a single vessel. |

| Green Solvents | Lower environmental toxicity, reduced VOC emissions. jddhs.com | Use of water, supercritical CO₂, or bio-solvents. |

| Solvent-Free Reactions | Eliminates solvent waste, potential for high atom economy. tandfonline.comasianpubs.org | Microwave irradiation, ball milling, ultrasound. researchgate.netbohrium.com |

| Advanced Catalysis | Catalyst reusability, milder reaction conditions, high selectivity. bohrium.com | Heterogeneous catalysts, biocatalysis, nanoparticles. worldpharmatoday.comresearchgate.net |

Application in Targeted Drug Discovery and Chemical Probe Development

The imidazole scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities, including antifungal, antiprotozoal, anticancer, and anti-inflammatory properties. nih.govlongdom.orgresearchgate.netnih.gov Future research should focus on leveraging this compound as a core structure for targeted drug discovery.

Derivatives of the closely related 2-(1H-imidazol-1-yl)-1-phenylethanol have shown potent antifungal activity, particularly against Candida species, with some enantiomers being up to 500 times more active than their counterparts. nih.gov Similarly, related benzimidazole (B57391) derivatives have demonstrated strong antiprotozoal effects against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with activity surpassing the standard drug metronidazole. researchgate.net Another study identified a derivative of 2-(1H-imidazol-1-yl)-1-phenylethanol as a highly potent agent against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov

Future avenues include:

Systematic Derivatization: Creating a library of analogs by modifying the phenyl and imidazole rings to explore the structure-activity relationship (SAR) for various therapeutic targets.

Development of Chemical Probes: Synthesizing derivatives with specific functionalities (e.g., fluorescent tags, biotin (B1667282) labels, or photo-affinity groups) to serve as chemical probes. These probes would be invaluable tools for identifying and validating the biological targets of the parent compound, helping to elucidate its mechanism of action.

| Biological Activity of Related Imidazole Compounds | Pathogen/Disease Target | Key Findings |

| Antifungal nih.gov | Candida albicans, C. krusei | Aromatic biphenyl (B1667301) ester derivatives were more active than fluconazole. The (-) isomers were up to 500 times more active than (+) isomers. |

| Antiprotozoal researchgate.net | T. vaginalis, G. intestinalis, E. histolytica | Synthesized benzimidazole derivatives showed IC50 values in the nanomolar range, exceeding the potency of metronidazole. |

| Antiprotozoal nih.gov | Trypanosoma cruzi | A screened derivative demonstrated high activity with an IC50 value of 40 nM. |

Advanced Structural Biology Approaches for Target-Ligand Complex Elucidation

Understanding how a compound interacts with its biological target at an atomic level is fundamental for rational drug design. Advanced structural biology techniques are essential for visualizing the binding mode of this compound and its derivatives.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can provide high-resolution 3D structures of the compound bound to its target protein or enzyme. Such structures are critical for understanding the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity and selectivity. mdpi.comnih.gov For instance, X-ray crystallography has been used to unambiguously confirm the structures of novel imidazole-containing compounds and to study their interactions with targets like cyclin-dependent kinase 2 (CDK2). mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study target-ligand interactions in solution, providing valuable information about the dynamics of the complex and confirming binding sites. mdpi.com

Molecular Docking: Computational docking studies, often used as a preliminary step, can predict the likely binding poses of the compound within the active site of a target protein. nih.gov Such studies have been used to rationalize the activity of related azole compounds against the parasitic enzyme CYP51, a key target in antiprotozoal therapy. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid analysis of vast datasets to predict the properties of new compounds. ijcrt.org These computational tools can be applied to accelerate the development of derivatives of this compound.

Future research should integrate:

Predictive Modeling: ML models can be trained on existing data from imidazole derivatives to predict their bioactivity, toxicity, and pharmacokinetic properties (ADME). github.ionih.gov This allows for the in silico screening of virtual compound libraries, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Generative Models: AI can be used to design novel molecules from scratch. By learning the underlying principles of structure-activity relationships from known active compounds, generative algorithms can propose new structures based on the this compound scaffold that are optimized for activity against a specific target.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. Developing QSAR models for this compound class would enable the prediction of potency for newly designed analogs.

| AI/ML Application | Objective | Potential Impact |

| Bioactivity Prediction | Forecast the therapeutic activity of virtual compounds. ijcrt.orggithub.io | Reduces the number of compounds needing synthesis and testing. |

| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity. | Early identification of compounds with poor drug-like properties. |

| Generative Design | Create novel molecular structures with desired properties. | Accelerates the discovery of new lead compounds. |

| QSAR Modeling | Correlate chemical structure with biological activity. github.io | Guides the rational design of more potent analogs. |

Exploration of New Therapeutic Indications based on Mechanism of Action Elucidation

While the imidazole scaffold is associated with a range of known activities, a deep understanding of the specific mechanism of action for this compound is crucial for uncovering new therapeutic opportunities. The initial discovery of activity, such as antifungal or antiprotozoal effects, often points toward a specific molecular target. For many azole-based antifungals, this target is the enzyme sterol 14α-demethylase (CYP51), which is vital for pathogen cell membrane integrity. nih.gov

Future research should focus on:

Target Deconvolution: Using techniques like chemical proteomics and genetic screening to definitively identify the cellular targets of the compound.

Pathway Analysis: Once a target is identified, investigating the broader biological pathways that are affected. For example, if the compound inhibits a specific kinase, this could have implications for cancer, inflammatory diseases, or neurological disorders. mdpi.com

Repurposing Opportunities: A thorough understanding of the mechanism could reveal that the compound is suitable for treating diseases beyond its initial indication. For example, a compound initially investigated for anticancer properties might be found to modulate an inflammatory pathway, suggesting its potential use in autoimmune diseases. nih.govnih.gov

By systematically pursuing these future research directions, the scientific community can fully explore the therapeutic potential of this compound, paving the way for the development of novel medicines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1H-imidazol-2-yl)-1-phenylethan-1-amine, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves condensation reactions between imidazole derivatives and phenyl-containing precursors. For example, 3-(1H-imidazol-1-yl)propan-1-amine can react with benzaldehyde derivatives under controlled temperatures (60–80°C) using catalysts like palladium or copper salts to enhance selectivity . Solvent choice (e.g., dimethylformamide) and inert atmospheres (N₂) are critical to minimize side reactions . Yields can be optimized by adjusting stoichiometric ratios (1:1.2 for amine:aldehyde) and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the molecular structure and stereochemistry of this compound?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, DMSO-d₆) shows characteristic peaks: δ 7.3–7.5 ppm (phenyl protons), δ 6.8–7.0 ppm (imidazole protons), and δ 3.2–3.5 ppm (CH₂NH₂) .

- X-ray Crystallography : Single-crystal studies reveal dihedral angles between the phenyl and imidazole rings (e.g., 1.30° in analogs), confirming planar alignment . Hydrogen bonding patterns (e.g., O–H⋯N in related structures) can be mapped to validate intermolecular interactions .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in reported biological activity data across different studies?

- Methodological Answer : Contradictions in bioactivity data (e.g., IC₅₀ variations) may arise from differences in assay conditions (pH, temperature) or enantiomeric purity. To address this:

- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and buffer systems (PBS, pH 7.4) .

- Enantiomeric Analysis : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) can separate (R)- and (S)-isomers, as stereochemistry significantly impacts activity .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent polarity or incubation time .

Q. How do structural modifications at the phenyl or imidazole rings influence the compound's physicochemical properties and target binding affinity?

- Methodological Answer :

- Phenyl Modifications : Introducing electron-withdrawing groups (e.g., -Cl, -F) at the para position increases logP (hydrophobicity) and enhances blood-brain barrier penetration in analogs like 2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine .

- Imidazole Modifications : Substituting the NH group with methyl (-CH₃) reduces hydrogen-bonding capacity, altering receptor binding kinetics (e.g., Ki shifts from 12 nM to 45 nM in SAR studies) .

- QSAR Modeling : Use software (e.g., Schrödinger) to correlate substituent effects with activity. For example, Hammett constants (σ) predict how meta-substituents affect IC₅₀ .

Q. What experimental approaches determine the enantiomeric purity of chiral derivatives, and how does this affect pharmacological activity?

- Methodological Answer :

- Chiral Resolution : Derivatization with chiral auxiliaries (e.g., Mosher’s acid) followed by ¹H NMR analysis or polarimetry .

- Pharmacological Impact : The (R)-enantiomer of this compound shows 10-fold higher affinity for histamine receptors than the (S)-form, validated via radioligand binding assays (³H-mepyramine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.